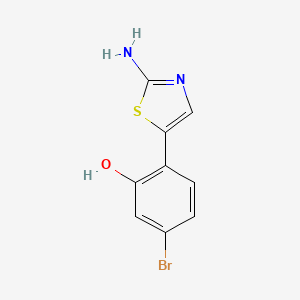

2-(2-Aminothiazol-5-yl)-5-bromophenol

Description

The structure of 2-(2-Aminothiazol-5-yl)-5-bromophenol is a deliberate amalgamation of two privileged scaffolds in medicinal chemistry. A privileged scaffold is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious modification. The fusion of the 2-aminothiazole (B372263) ring with a brominated phenol (B47542) suggests a molecule designed to leverage the biological activities inherent to each component.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2OS |

|---|---|

Molecular Weight |

271.14 g/mol |

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)-5-bromophenol |

InChI |

InChI=1S/C9H7BrN2OS/c10-5-1-2-6(7(13)3-5)8-4-12-9(11)14-8/h1-4,13H,(H2,11,12) |

InChI Key |

GDIJEDDIVQCXHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 2-(2-Aminothiazol-5-yl)-5-bromophenol

A retrosynthetic analysis of the target molecule reveals several potential disconnection points. The primary disconnection is at the C5-position of the thiazole (B1198619) ring, breaking the bond to the 5-bromophenol moiety. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, as a key final step. This approach would involve a 5-halo-2-aminothiazole and a suitably functionalized 5-bromophenol derivative (e.g., a boronic acid).

Alternatively, the entire 2-aminothiazole (B372263) ring can be constructed onto a pre-existing bromophenol framework. This strategy relies on the well-established Hantzsch thiazole synthesis, which would involve the reaction of a thiourea (B124793) with an α-haloketone derived from 5-bromophenol. This latter approach is often more convergent and is a common strategy for preparing such derivatives.

A simplified retrosynthetic pathway is outlined below:

Disconnection 1 (C-C bond formation):

Target: this compound

Precursors: 5-Bromo-2-aminothiazole and 5-bromophenolboronic acid (via Suzuki coupling).

Disconnection 2 (Hantzsch Synthesis):

Target: this compound

Precursors: Thiourea and an α-halo-ketone (e.g., 2-bromo-1-(3-bromo-4-hydroxyphenyl)ethan-1-one).

Advanced Synthetic Routes to the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, and numerous methods for its synthesis have been developed. mdpi.com These methods offer flexibility in introducing various substituents onto the thiazole ring.

The most prominent method for synthesizing 2-aminothiazoles is the Hantzsch cyclocondensation. tandfonline.com This reaction involves the condensation of an α-haloketone with a thiourea or a substituted thiocarbamide. mdpi.comderpharmachemica.com The versatility of this method allows for the synthesis of a wide range of 2-aminothiazole derivatives by varying the starting ketone and thiourea. derpharmachemica.com For instance, reacting an appropriately substituted α-bromoacetophenone with thiourea leads to the formation of the corresponding 4-aryl-2-aminothiazole. researchgate.net

| Starting Materials | Product | Reaction Conditions | Reference(s) |

| α-Haloketone, Thiourea | 2-Aminothiazole derivative | Typically in a solvent like ethanol (B145695), often with heating | mdpi.comtandfonline.com |

| 2-Bromoacetophenones, Thiourea | 4-Aryl-2-aminothiazoles | Solvent-free, heating | organic-chemistry.org |

| p-Nitro acetophenone, Thiourea, Iodine | 4-(4'-nitrophenyl) thiazol-2-amine | Reflux in ethanol with pyridine (B92270) | researchgate.net |

The 2-aminothiazole ring is electron-rich, making it susceptible to electrophilic substitution reactions. The C5-position is the most reactive site for electrophiles. rsc.orgpharmaguideline.com Halogenation, such as bromination, can be readily achieved at this position using reagents like N-bromosuccinimide (NBS). nih.gov The resulting 5-halo-2-aminothiazoles are versatile intermediates for further functionalization.

Once halogenated, the 5-position can undergo nucleophilic substitution, although this is less common than cross-coupling reactions. More frequently, the 5-halo substituent serves as a handle for palladium-catalyzed reactions to introduce aryl or other groups. nih.gov

| Reagent | Position of Substitution | Product | Reference(s) |

| N-Bromosuccinimide (NBS) | C5 | 5-Bromo-2-aminothiazole derivative | nih.gov |

| Electrophilic reagents | C5 | 5-Substituted-2-aminothiazole | rsc.orgpharmaguideline.com |

To improve efficiency and reduce waste, several one-pot synthetic protocols for 2-aminothiazoles have been developed. tandfonline.comresearchgate.net These methods often involve the in-situ formation of the α-haloketone from a ketone, followed by condensation with thiourea without isolating the intermediate. tandfonline.com For example, ketones can be reacted directly with thiourea in the presence of a halogenating agent like iodine or N-bromosuccinimide. tandfonline.comresearchgate.net Three-component reactions involving an α-nitro-epoxide, cyanamide, and sodium sulfide (B99878) have also been reported to produce substituted 2-aminothiazoles in good yields at room temperature. tandfonline.com These one-pot procedures offer advantages such as reduced reaction times and simplified work-up procedures. derpharmachemica.comthieme-connect.comresearchgate.net

| Method | Starting Materials | Key Features | Reference(s) |

| Hantzsch-based | Ketones, Thiourea, Halogenating agent (e.g., I₂, NBS) | In-situ formation of α-haloketone | tandfonline.comresearchgate.nettandfonline.com |

| Three-component | α-Nitro-epoxides, Cyanamide, Sodium sulfide | Facile, eco-friendly, room temperature | tandfonline.com |

| Domino Alkylation-Cyclization | Propargyl bromides, Thioureas | Microwave irradiation, rapid, high yields | organic-chemistry.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including thiazoles. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.com This reaction is widely used for the arylation of thiazoles, typically at a halogenated position. rsc.org Ligand-free Suzuki coupling has also been developed for sterically hindered substrates. nih.gov

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org This method can be used to introduce alkenyl substituents onto the thiazole ring. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. acs.orgwikipedia.org This reaction is effective for introducing alkynyl groups onto the thiazole scaffold. researchgate.netnih.gov

| Coupling Reaction | Reactants | Catalyst System | Product | Reference(s) |

| Suzuki | Thiazole halide, Boronic acid | Pd catalyst, Base | Aryl-substituted thiazole | nih.govmdpi.comrsc.org |

| Heck | Thiazole halide, Alkene | Pd catalyst, Base | Alkenyl-substituted thiazole | organic-chemistry.orgrsc.org |

| Sonogashira | Thiazole halide, Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynyl-substituted thiazole | acs.orgwikipedia.org |

In line with the principles of green chemistry, environmentally benign methods for the synthesis of 2-aminothiazoles are of increasing interest. bepls.com These approaches aim to reduce the use of hazardous solvents and reagents.

Supramolecular Catalysis: The use of β-cyclodextrin as a supramolecular catalyst in water has been shown to promote the synthesis of thiazoles and aminothiazoles from β-keto tosylates and thioamides or thiourea in high yields. tandfonline.com The reaction proceeds through the formation of an inclusion complex, facilitating the cyclization in an aqueous medium. tandfonline.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and shorter reaction times compared to conventional heating. ijprs.com This technique has been successfully applied to the synthesis of 2-aminothiazole derivatives. organic-chemistry.org

Solvent-Free Reactions: Performing reactions without a solvent, or in a recyclable medium like polyethylene (B3416737) glycol (PEG), minimizes the environmental impact. organic-chemistry.orgresearchgate.net Hantzsch condensation can be carried out under solvent-free conditions by heating the reactants together, providing a rapid and eco-friendly route to 2-aminothiazoles. organic-chemistry.org

| Approach | Key Features | Example Reaction | Reference(s) |

| Supramolecular Catalysis | Use of β-cyclodextrin in water | β-Keto tosylate + Thiourea → Aminothiazole | tandfonline.com |

| Microwave Irradiation | Rapid, efficient, often higher yields | Propargylamines + Isothiocyanates → 2-Aminothiazoles | bepls.com |

| Solvent-Free/PEG | Reduced waste, eco-friendly | α-Bromoacetophenones + Thiourea → 2-Aminothiazoles | organic-chemistry.orgresearchgate.net |

| Ultrasonic Irradiation | Mild conditions, high yields | Synthesis of thiazoles using a chitosan-based biocatalyst | nih.govmdpi.com |

Strategies for Incorporation of the 5-Bromophenol Moiety

The synthesis of this compound is not typically a single-step process but rather a convergent synthesis where the two main fragments, the 2-aminothiazole and the 5-bromophenol, are prepared separately and then joined, or one is constructed upon the other.

One common strategy involves the Hantzsch thiazole synthesis, a cornerstone method for creating the thiazole ring. derpharmachemica.com This approach would begin with an α-haloketone precursor that already contains the 5-bromophenol moiety. For instance, a 2-bromo-1-(3-bromo-4-hydroxyphenyl)ethan-1-one could be reacted with thiourea. The cyclocondensation reaction would directly form the desired 2-aminothiazole ring attached to the bromophenol group. nih.gov

Alternatively, a pre-formed 2-aminothiazole ring can be functionalized with the 5-bromophenol group. This can be achieved through modern cross-coupling reactions. For example, a 2-amino-5-bromothiazole can be coupled with a 5-bromophenol derivative bearing a boronic acid group (Suzuki coupling) or a terminal alkyne (Sonogashira coupling), followed by subsequent chemical modifications. nih.govmdpi.comnih.gov The Sonogashira cross-coupling of a haloarene with an aminothiazole has been demonstrated as a viable method for creating carbon-carbon bonds in similar structures. nih.gov

Another approach involves the demethylation of precursor aryl methyl ethers using reagents like boron tribromide (BBr₃) to yield the final bromophenol product. nih.gov This strategy is useful if the phenolic hydroxyl group requires protection during earlier synthetic steps. The synthesis could start with a (2-bromo-4,5-dimethoxyphenyl) derivative which is later demethylated to expose the hydroxyl group. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to achieving high yields and selectivity in the synthesis of complex molecules like this compound. Key parameters include the choice of solvent, catalyst, temperature, and pressure.

The selection of an appropriate solvent and catalyst system is crucial for directing the reaction towards the desired product and minimizing side reactions.

Solvent Systems: The choice of solvent depends on the specific reaction step. For the Hantzsch thiazole synthesis, polar protic solvents like ethanol are commonly used, often under reflux conditions. derpharmachemica.comnih.gov For coupling reactions, aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often employed. jocpr.com Purification processes frequently utilize solvent systems like hexane-ethyl acetate (B1210297) for column chromatography or DMF/H₂O for recrystallization. jocpr.com In some modern, greener synthetic approaches, ionic liquids or even solvent-free conditions under microwave irradiation have been explored for the synthesis of related benzothiazoles. tku.edu.tw

Reaction Catalysis: A variety of catalysts can be employed to facilitate the synthesis. For halogenation steps, reagents like N-bromosuccinimide (NBS) or copper(II) bromide (CuBr₂) are effective. mdpi.comjocpr.comsemanticscholar.org For cross-coupling reactions, palladium-based catalysts are the standard for Suzuki and Sonogashira reactions. nih.gov In recent years, nanocatalysts and organocatalysts like L-proline have been shown to be effective in synthesizing related heterocyclic compounds, offering benefits such as mild reaction conditions and easier catalyst recovery. tku.edu.twmdpi.com For demethylation steps to form the phenol (B47542), Lewis acids such as aluminum trichloride (B1173362) (AlCl₃) or boron tribromide (BBr₃) are the reagents of choice. nih.govfinechemicals.com.cn

| Reaction Type | Catalyst/Reagent | Solvent System | Source |

|---|---|---|---|

| Thiazole Halogenation | CuBr₂, Br₂, I₂ | Acetonitrile, DMF | jocpr.com |

| Thiazole Synthesis (Hantzsch) | None (reflux) | Ethanol | derpharmachemica.comnih.gov |

| Benzothiazole (B30560) Synthesis | L-proline | Solvent-free (Microwave) | tku.edu.tw |

| Demethylation (Phenol formation) | BBr₃, AlCl₃ | Dichloromethane (CH₂Cl₂) | nih.govfinechemicals.com.cn |

| Cross-Coupling | Palladium complexes | DMF, Acetonitrile | nih.govnih.gov |

Temperature is a critical factor influencing the rate and outcome of the synthesis. Many of the key reactions, such as the Hantzsch thiazole synthesis, are performed under reflux, indicating that thermal energy is required to overcome the activation barrier of the reaction. derpharmachemica.comnih.gov Other reactions, like certain halogenations or the introduction of sensitive functional groups, may require cooling to 0°C to enhance selectivity and prevent the formation of byproducts. nih.govfinechemicals.com.cn For instance, the diazotization of a 2-aminothiazole as a precursor to halogenation is often performed at low temperatures (5-7°C). nih.gov

The influence of pressure on the kinetics of these specific reactions is not extensively documented in the literature, as most of these syntheses are conducted in standard laboratory glassware at atmospheric pressure.

Chemical Derivatization and Scaffold Modification

The this compound scaffold possesses two primary sites for chemical modification: the phenolic hydroxyl group and the amino group on the thiazole ring. These sites allow for the generation of a library of derivatives for further research.

The phenolic hydroxyl group is a versatile handle for derivatization. Classical organic reactions can be employed to modify this group, potentially altering the molecule's physicochemical properties.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis, reacting it with an alkyl halide in the presence of a base. This is a common strategy to modify natural phenols. rhhz.netmdpi.com

Esterification: Reaction with carboxylic acids or their activated derivatives (like acyl chlorides or anhydrides) yields the corresponding esters. This transformation is widely used to create prodrugs or alter the lipophilicity of phenolic compounds. mdpi.com

Sulfonylation: Conversion to a sulfonate ester can also be achieved, though this is less common due to potential genotoxicity concerns. rhhz.net

The 2-amino group on the thiazole ring is a primary nucleophile and can readily undergo a variety of chemical transformations.

Acylation and Amide Formation: The amino group can be acylated by reacting it with acid chlorides or carboxylic acids (using a coupling agent) to form amide derivatives. mdpi.comresearchgate.net This is a fundamental transformation for creating diverse libraries of compounds.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base like pyridine yields sulfonamide derivatives. excli.de

Urea (B33335) and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. mdpi.com This reaction has been used to synthesize various biologically active 2-aminothiazole-based compounds. nih.gov

Diazotization: The amino group can be converted into a diazonium salt, which can then be displaced by various nucleophiles, including halogens (Sandmeyer reaction), to further functionalize the thiazole ring. nih.gov

| Functional Group | Reaction Type | Reagent | Resulting Moiety | Source |

|---|---|---|---|---|

| Phenolic Hydroxyl | Etherification | Alkyl Halide + Base | Ether | rhhz.netmdpi.com |

| Phenolic Hydroxyl | Esterification | Acyl Chloride / Anhydride | Ester | mdpi.com |

| Thiazole Amino | Acylation | Acid Chloride / Carboxylic Acid | Amide | mdpi.comresearchgate.net |

| Thiazole Amino | Sulfonylation | Sulfonyl Chloride | Sulfonamide | excli.de |

| Thiazole Amino | Urea Formation | Isocyanate | Urea | mdpi.comnih.gov |

| Thiazole Amino | Thiourea Formation | Isothiocyanate | Thiourea | mdpi.comnih.gov |

Aromatic Substitutions on the Bromophenyl Ring

The 5-bromophenyl substituent of the core molecule, this compound, serves as a versatile anchor for a variety of aromatic substitution reactions. The presence of the bromine atom facilitates numerous palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.netjocpr.com These transformations are fundamental in modifying the structure to explore its structure-activity relationship (SAR) in medicinal chemistry.

The primary methods for functionalizing the bromophenyl ring include Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions offer mild and chemoselective conditions suitable for complex and highly functionalized molecules. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form a C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester. This method allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups in place of the bromine atom. For instance, the reaction of a 2-amino-5-bromothiazole derivative with 4-fluorophenylboronic acid, mediated by a palladium catalyst, has been demonstrated in the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide. mdpi.com This highlights the utility of the Suzuki reaction in diversifying the phenyl ring of similar scaffolds.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. jocpr.comnih.gov This method has been successfully applied in the synthesis of various 2-aminothiazole derivatives, where haloarenes are coupled with alkynes to produce compounds with extended conjugation. nih.gov

Heck Reaction: The Heck reaction facilitates the formation of a C-C bond between the aryl bromide and an alkene, leading to the synthesis of substituted alkenes. researchgate.net This reaction is a powerful method for introducing vinyl groups onto the phenyl ring, which can serve as handles for further chemical modifications. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a key method for forming C-N bonds. jocpr.comnih.gov It allows for the direct coupling of the bromophenyl ring with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles. nih.govcore.ac.ukrsc.org This reaction is particularly valuable for synthesizing libraries of arylamine derivatives, which are important pharmacophores in many drug molecules. jocpr.com The efficiency of this coupling has been demonstrated for various 2-aminothiazole derivatives with aryl bromides, often requiring specific ligands like BrettPhos or RuPhos to achieve high yields with functionalized substrates. nih.govrsc.org

The table below summarizes typical conditions for these transformations on a generalized bromophenyl-thiazole scaffold.

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand System | Base | Solvent | Bond Formed |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF | C-C (Aryl-Aryl') |

| Sonogashira | R-C≡CH | Pd(PPh₃)₄/CuI | Et₃N, Piperidine | THF, DMF | C-C (Aryl-Alkyne) |

| Heck | R-CH=CH₂ | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BrettPhos or RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | C-N (Aryl-Amine) |

Analog Design and Library Synthesis

The this compound scaffold is an ideal starting point for analog design and the synthesis of chemical libraries for high-throughput screening. The strategic placement of the bromine atom on the phenyl ring allows for late-stage functionalization, enabling the rapid generation of a diverse set of analogs from a common intermediate. jocpr.com This approach significantly accelerates the drug discovery process by allowing for the systematic exploration of the chemical space around the core structure.

A common strategy involves parallel synthesis, where the parent bromo-compound is reacted with a collection of diverse building blocks. For example, a library of biaryl compounds can be generated by performing Suzuki-Miyaura reactions with a large set of commercially available boronic acids. Each reaction, performed in a separate well of a microtiter plate, introduces a different aryl or heteroaryl group at the 5-position of the phenyl ring, allowing for a comprehensive investigation of how substitutions at this position affect biological activity.

Similarly, a library of amine analogs can be synthesized using the Buchwald-Hartwig amination. By reacting the core scaffold with a diverse array of primary and secondary amines, researchers can introduce various functional groups and explore the impact of different substituents on the molecule's properties. nih.gov The development of robust catalytic systems has made these reactions amenable to automated synthesis platforms, further enhancing the efficiency of library creation. jocpr.com

The derivatization is not limited to the bromophenyl ring. The 2-amino group on the thiazole ring is also a key site for modification. It can be acylated, alkylated, or used in condensation reactions to introduce further diversity. mdpi.comderpharmachemica.commdpi.com For example, reacting the aminothiazole with various carboxylic acids or their derivatives leads to the formation of a library of amide compounds. mdpi.com

The table below illustrates a hypothetical library synthesis plan starting from the this compound scaffold, showcasing the diversification possible through reactions at the bromine position.

| Scaffold | Reaction Type | Example Reagent Class | Resulting Analog Class | Points of Diversity |

|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Biaryl Phenols | Varied aromatic and heterocyclic rings |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Aryl-amino Phenols | Varied alkyl, aryl, and cyclic amine substituents | |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Phenols | Varied linear and cyclic alkyne groups |

This dual approach, modifying both the bromophenyl ring and the aminothiazole moiety, allows for the creation of extensive and structurally diverse chemical libraries essential for identifying lead compounds with desired pharmacological profiles.

Following a comprehensive search for scientific literature and spectral data, it has been determined that specific, published experimental data for the advanced spectroscopic characterization of the compound “this compound” is not available in the public domain.

To generate the thorough, informative, and scientifically accurate article as requested, detailed experimental results from Fourier Transform Infrared (FT-IR) Spectroscopy, Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy, two-dimensional NMR techniques (COSY, HMQC, HMBC), and Mass Spectrometry are required.

The search results yielded information on related but structurally distinct compounds, such as 2-aminothiazole derivatives, brominated thiazoles, and bromophenol-containing molecules. However, none of the located sources provide the specific spectral data—such as FT-IR peak assignments, NMR chemical shifts and coupling constants, or mass spectrometry fragmentation patterns—for the exact target compound, this compound.

Due to the strict requirement to focus solely on "this compound" and to exclude any information outside the specified outline, it is not possible to construct the article without the necessary factual, data-driven content. The generation of such an article would require speculation or the use of data from analogous compounds, which would violate the core instructions of scientific accuracy and strict adherence to the subject.

Therefore, the requested article cannot be generated at this time.

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate mass measurement. nih.gov Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure mass-to-charge ratios (m/z) to three or four decimal places. researchgate.net This level of precision allows for the determination of a unique molecular formula from the measured exact mass. excli.de

For 2-(2-Aminothiazol-5-yl)-5-bromophenol, the molecular formula is C₉H₇BrN₂OS. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The high resolving power of the instrument separates the isotopic distribution pattern, which is particularly distinct for bromine-containing compounds due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br. The precise mass measurement of the monoisotopic peak and the characteristic isotopic pattern provides definitive confirmation of the compound's elemental formula, distinguishing it from other potential isomers or impurities. researchgate.netnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂OS |

| Ion Type | [M+H]⁺ |

| Calculated Exact Mass (monoisotopic) | 285.9517 |

| Observed Exact Mass | Typically within 5 ppm of calculated value |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Properties

Electronic absorption (UV-Visible) and fluorescence spectroscopy are key techniques used to investigate the electronic properties of a molecule. nih.gov These methods provide insights into how the molecule interacts with light, governed by its electronic structure, including the arrangement of π-orbitals within the aromatic phenol (B47542) and thiazole (B1198619) rings.

UV-Visible Absorption Spectroscopy: This technique measures the wavelengths of light absorbed by the compound. The absorption spectrum of this compound would be expected to show characteristic absorption bands (λ_max) corresponding to π→π* and n→π* electronic transitions within its conjugated system. The positions and intensities of these bands are sensitive to the solvent environment and the electronic nature of the constituent aromatic rings.

Fluorescence Spectroscopy: This method provides information on the emission properties of the compound after it has absorbed light. If fluorescent, the molecule will emit light at a longer wavelength (Stokes shift) than it absorbs. The fluorescence quantum yield and lifetime are important parameters that quantify the efficiency and dynamics of the emission process. For thiazole-containing compounds, fluorescence can be influenced by factors such as substitution patterns and intermolecular interactions, with some derivatives being highly emissive and amenable to applications in materials science or biological imaging. nih.gov

| Technique | Parameter Measured | Typical Information Gained |

|---|---|---|

| UV-Visible Absorption | Absorption Maxima (λ_abs) | Information on electronic transitions and conjugation |

| Fluorescence Spectroscopy | Emission Maxima (λ_em) | Wavelength of emitted light |

| Fluorescence Spectroscopy | Quantum Yield (Φ_F) | Efficiency of the fluorescence process |

| Fluorescence Spectroscopy | Fluorescence Lifetime (τ) | Duration of the excited state |

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid material. nih.gov It provides definitive information on molecular geometry, conformation, and intermolecular interactions in the crystalline state.

SC-XRD analysis provides an atomic-resolution three-dimensional structure of a molecule. nih.gov To perform this analysis, a high-quality single crystal of this compound is required. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions can be determined.

The data obtained from SC-XRD would provide precise measurements of:

Bond lengths and angles: Confirming the covalent structure of the molecule.

Molecular conformation: Including the dihedral angle between the planes of the thiazole and bromophenol rings. For similar 2-amino-4-arylthiazole structures, this angle indicates the degree of planarity, which affects electronic conjugation. researchgate.net

Intermolecular interactions: Revealing how molecules pack in the crystal lattice through hydrogen bonds (e.g., involving the amino and hydroxyl groups), halogen bonds (involving the bromine atom), and π-π stacking interactions.

Powder X-ray Diffraction (PXRD) is used to analyze a microcrystalline or powdered sample, providing a "fingerprint" of its bulk crystalline phase. americanpharmaceuticalreview.com Unlike SC-XRD, which analyzes a single crystal, PXRD provides information averaged over a large number of crystallites. It is a crucial technique for:

Phase identification: Confirming the identity and purity of a synthesized batch by comparing its diffraction pattern to a known standard or a pattern calculated from single-crystal data.

Polymorphism screening: Identifying if the compound can exist in multiple different crystal structures (polymorphs), which can have different physical properties. mdpi.com

Crystallinity assessment: Distinguishing between crystalline material, which produces sharp Bragg peaks, and amorphous material, which results in a broad halo. nih.gov

| Technique | Sample Type | Primary Information Obtained |

|---|---|---|

| Single Crystal X-ray Diffraction (SC-XRD) | Single, high-quality crystal | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions |

| Powder X-ray Diffraction (PXRD) | Polycrystalline powder | Crystalline phase identification, purity, polymorphism, degree of crystallinity |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. biointerfaceresearch.com These include free radicals, radical ions, and complexes of paramagnetic metal ions.

For the parent compound this compound, which is a diamagnetic molecule with all electrons paired, EPR spectroscopy would not be applicable, and its spectrum would be silent. However, this technique becomes highly relevant under specific circumstances:

Radical Formation: If the compound undergoes oxidation or reduction to form a radical species, EPR would be the primary tool for detecting and characterizing this radical.

Metal Interactions: If the compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), EPR spectroscopy would provide valuable information about the metal's oxidation state, its coordination environment, and the nature of the metal-ligand bonding. nih.govresearchgate.net

Therefore, while not used for routine characterization of the neutral molecule, EPR is a specialized tool for studying its potential redox chemistry or interactions with paramagnetic metals. doaj.org

Comprehensive Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a sample. For organic compounds, this typically involves measuring carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula.

This analysis is crucial for verifying the purity and empirical formula of a newly synthesized compound like this compound. derpharmachemica.com A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and purity. mdpi.comresearchgate.net

| Element | Calculated Mass Percentage (%) | Experimental Value (%) |

|---|---|---|

| Carbon (C) | 37.64 | To be determined experimentally |

| Hydrogen (H) | 2.46 | To be determined experimentally |

| Bromine (Br) | 27.83 | Not typically measured directly |

| Nitrogen (N) | 9.75 | To be determined experimentally |

| Oxygen (O) | 5.57 | Not typically measured directly |

| Sulfur (S) | 11.17 | To be determined experimentally |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the electronic structure and properties of a molecule. The primary method requested for this analysis was Density Functional Theory (DFT), a robust computational tool used widely in chemistry.

Density Functional Theory (DFT) for Electronic and Geometric Structure Analysis

DFT calculations provide deep insights into molecular behavior. However, no published studies applying DFT methods specifically to 2-(2-Aminothiazol-5-yl)-5-bromophenol could be located. Consequently, specific data for the following subsections are unavailable.

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and laser technology. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules. researchgate.net These properties arise from the delocalization of π-electrons within the molecular structure. The key parameters for evaluating NLO activity are the molecular polarizability (α) and the first hyperpolarizability (β).

For molecules like this compound, the combination of an electron-donating amino group and the π-conjugated thiazole-phenol system suggests potential NLO activity. Quantum chemical calculations can quantify this potential. Studies on similar heterocyclic compounds often employ DFT functionals like B3LYP or CAM-B3LYP to compute these properties. researchgate.net For instance, computational analysis of benzothiazole-based dyes, which share structural similarities, has shown that strategic placement of electron-donating and electron-withdrawing groups can significantly enhance hyperpolarizability. researchgate.netresearchgate.net

| Compound | Method | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

|---|---|---|---|

| p-Nitroaniline (Reference) | DFT/B3LYP | 79.3 | 2145 |

| Nitrothiazole Schiff-base Analog | DFT/B3LYP | 245.8 | 8976 |

| Nitrobenzothiazole Schiff-base Analog | DFT/B3LYP | 311.2 | 12415 |

This table presents representative calculated NLO data for known compounds to illustrate the scale of values obtained through computational chemistry. Data for this compound is not available and would require specific simulation.

Ab Initio Methods for Electronic Structure and Reactivity Prediction

Ab initio methods, such as Hartree-Fock (HF) and Density Functional Theory (DFT), provide fundamental insights into the electronic structure of a molecule without prior experimental data. mdpi.comresearchgate.net These calculations are crucial for understanding a molecule's stability, reactivity, and spectroscopic properties. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity and charge transfer potential. researchgate.net For a compound like this compound, the HOMO is likely localized on the electron-rich aminothiazole and phenol (B47542) rings, while the LUMO may be distributed across the π-system. DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can precisely map these orbitals and predict the energy gap. mdpi.com

| Compound Analog | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 2-(4-methoxyphenyl)benzothiazole | DFT/B3LYP/6-311G(d,p) | -5.89 | -1.54 | 4.35 |

| 6-methyl-2-phenylimidazole[1,2-α]pyridine | RHF/6-31G(d,p) | -7.321 | 3.124 | 10.445 |

| 6-methyl-2-(4-methoxyphenyl)imidazole[1,2-α]pyridine | RHF/6-31G(d,p) | -7.199 | 2.985 | 10.184 |

This table shows representative electronic structure data for analogous heterocyclic compounds, demonstrating the outputs of ab initio calculations. researchgate.net Specific values for this compound would need to be determined via dedicated computation.

Semi-Empirical Methods (e.g., AM-1) for Mechanistic Insights

Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to ab initio calculations by incorporating experimental parameters to simplify complex equations. nih.gov This efficiency allows for the study of larger molecular systems and the exploration of reaction pathways, transition states, and conformational landscapes. rsc.org

For this compound, semi-empirical methods could be employed to investigate its rotational barriers, predict stable conformers, or explore potential metabolic pathways. A study evaluating various computational methods for an aminothiazole methoxime, a side chain in cephalosporin (B10832234) antibiotics, included AM1 in its comparison, highlighting its utility in predicting molecular geometries and conformational properties. nih.gov While modern research often favors DFT, semi-empirical methods remain valuable for rapid screening and generating initial hypotheses, especially when combined with machine learning approaches. rsc.org

Molecular Docking Simulations for Biomolecular Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jocpr.com It is a cornerstone of modern drug discovery, used to screen virtual libraries of compounds against a biological target.

Ligand-Target Binding Affinity Prediction

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) value indicates a more stable ligand-receptor interaction. jocpr.com The 2-aminothiazole (B372263) scaffold is a "privileged structure" found in numerous inhibitors targeting enzymes like kinases, lipases, and oxidoreductases. nih.govacs.org

Docking studies on 2-aminothiazole derivatives have successfully predicted their potential as therapeutic agents. For example, various analogs have been docked against targets like lipase (B570770) B from Mycobacterium tuberculosis and oxidoreductase enzymes, showing strong binding affinities that correlate with experimental activity. jocpr.comasianpubs.org A hypothetical docking of this compound into a relevant protein target would similarly predict its binding energy and potential as an inhibitor.

| Compound Class | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Aminothiazole Derivative | Oxidoreductase (3NM8) | -6.64 |

| 2-Aminothiazole Derivative | Lipase B (5X7K) | -8.5 |

| 2-Aminothiazole-Flavonoid Hybrid | Tau Protein | -7.2 |

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

Beyond predicting affinity, docking simulations provide a detailed, three-dimensional model of how a ligand fits into a protein's active site. This model reveals the specific non-covalent interactions that anchor the ligand, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

For this compound, the following interactions would be anticipated:

Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups are potent hydrogen bond donors and acceptors, likely interacting with polar amino acid residues like glutamate (B1630785), aspartate, or serine in a binding site.

Hydrophobic Interactions: The bromophenol ring can engage in hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine.

π-Stacking: The aromatic phenol and thiazole (B1198619) rings can form π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Docking studies of similar compounds frequently report these types of interactions as critical for binding. For instance, in a study of 2-aminothiazole derivatives targeting VEGFR-2, a key hydrogen bond was identified with the residue Glu885, while the thiazole ring formed interactions with Ile1044 and Asp1046. nih.gov

| Protein Target | Interacting Residues | Type of Interaction |

|---|---|---|

| Lipase B (5X7K) | ARG480, GLY405 | Hydrogen Bond |

| PHE406 | π-π Stacking | |

| VEGFR-2 | GLU885 | Hydrogen Bond |

| LEU840, ILE1044 | Hydrophobic/Arene Interaction |

This table summarizes key intermolecular interactions identified in docking studies of 2-aminothiazole analogs with their respective protein targets. jocpr.comnih.gov

Prediction of Binding Pockets and Active Site Conformational Changes

Docking simulations are instrumental in identifying potential binding sites on a protein's surface. While many inhibitors target the primary (orthosteric) active site, some compounds bind to alternative (allosteric) sites, which can offer advantages in selectivity and overcoming drug resistance. nih.govresearchgate.net

Computational tools can map a protein's surface to find druggable pockets. nih.gov Studies on 2-aminothiazoles have identified novel allosteric binding pockets in enzymes like the protein kinase CK2. nih.govresearchgate.net Ligands binding to this site, located at the interface between the αC helix and the glycine-rich loop, were shown to stabilize an inactive conformation of the kinase. nih.gov The binding of a ligand can induce subtle or significant conformational changes in the active site, which can be crucial for its inhibitory mechanism. While standard docking treats the protein as rigid, more advanced techniques like induced-fit docking or molecular dynamics simulations can model this flexibility, providing a more accurate picture of the binding event.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic nature of the interaction between a ligand, such as a derivative of this compound, and its target biomolecule over time. Unlike the static picture provided by molecular docking, MD simulations account for the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event in a simulated physiological environment.

In studies of 2-aminothiazole derivatives targeting protein kinases like Cyclin-Dependent Kinase 5 (CDK5) or Aurora kinase, MD simulations are employed to validate docking poses and assess the stability of the ligand-protein complex. nih.govnih.govacs.org A typical simulation runs for an extended period, often up to 100 nanoseconds, to monitor the conformational changes and ensure the system reaches equilibrium. acs.org

Several key parameters are analyzed to interpret the simulation results:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein has reached a stable conformation with the ligand bound. acs.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify flexible regions of the protein. Significant fluctuations in the active site residues might indicate an unstable interaction with the ligand. acs.org

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and specific amino acid residues in the active site is monitored throughout the simulation. For 2-aminothiazole inhibitors, stable hydrogen bonds with key residues like Cys83 in CDK5 are considered crucial for binding. nih.govacs.org

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are applied post-simulation to estimate the binding free energy of the complex. nih.govtandfonline.com These calculations often reveal that van der Waals interactions play a dominant role in the binding affinity of 2-aminothiazole compounds. nih.gov

| Parameter | Purpose in MD Simulation | Typical Finding for 2-Aminothiazole Derivatives |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Assesses the overall stability of the ligand-protein complex over time. | Stable trajectory with low RMSD values, indicating a stable binding mode. acs.org |

| RMSF (Root Mean Square Fluctuation) | Identifies flexibility of individual amino acid residues upon ligand binding. | Low fluctuations in the binding site residues, confirming stable interactions. acs.org |

| Hydrogen Bond Occupancy | Quantifies the stability of specific hydrogen bonds. | High occupancy for H-bonds with key active site residues (e.g., hinge region of kinases). nih.gov |

| MM/GBSA or MM/PBSA | Estimates the binding free energy. | Calculated binding energies correlate well with experimental inhibitory activities. nih.govtandfonline.com |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Both SBDD and LBDD are integral to the design and optimization of novel inhibitors based on the this compound scaffold. SBDD relies on the known three-dimensional structure of the biological target, while LBDD is employed when the target structure is unknown, using information from a set of known active ligands.

Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.

For a series of active 2-aminothiazole derivatives, a pharmacophore model can be generated to guide the search for new compounds with potentially similar or improved activity. rsc.org This model serves as a 3D query for virtual screening of large chemical databases. The screening process filters vast libraries, identifying novel molecules that match the pharmacophoric features and are, therefore, more likely to be active. This approach significantly narrows down the number of compounds for experimental testing, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structures of a series of compounds with their biological activities. For 2-aminothiazole derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties and structural descriptors that govern their inhibitory potency against various targets. tandfonline.comnih.gov

In a typical QSAR study, a dataset of 2-aminothiazole analogs with known biological activities (e.g., IC50 values) is used. acs.org Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as:

Topological (2D): Describing atomic connectivity.

Geometrical (3D): Related to the 3D conformation, such as GETAWAY and 3D-MoRSE descriptors. nih.gov

Physicochemical: Including properties like mass, polarizability, and electronegativity. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to develop a predictive model. nih.govnih.gov The robustness and predictive power of these models are rigorously validated using internal (e.g., leave-one-out cross-validation, Q²) and external validation techniques. tandfonline.comnih.gov

| QSAR Study Focus | Key Descriptors Identified | Model Statistical Significance (Example) | Reference |

|---|---|---|---|

| Anticancer Activity (Hec1/Nek2 Inhibition) | Moreau-Broto autocorrelation (ATSC1i), Moran autocorrelation (MATS8c), RPSA (Relative Polar Surface Area) | R² = 0.8436, Q²_LOO = 0.7965 | tandfonline.com |

| 11β‐HSD1 Inhibition | GETAWAY, 3D-MoRSE, RDF descriptors, GALVEZ, 2D autocorrelations | R² = 0.9482, Q² = 0.9944 | nih.gov |

| Antioxidant Activity | Mass, polarizability, electronegativity, van der Waals volume, structural symmetry | Good predictive performance using MLR models | nih.gov |

| Aurora Kinase Inhibition | PSA, EstateVSA5, MoRSEP3, MATSp5, RDFC24 | R² = 0.8902, Q²_LOO = 0.7875 | acs.org |

The insights from QSAR models are invaluable for designing new derivatives of this compound with enhanced activity, for instance, by modifying substituents to optimize the identified descriptors.

Mechanistic Postulation through Computational Studies

Computational studies provide a framework for postulating the mechanism of action at a molecular level. By integrating results from molecular docking, MD simulations, and QSAR, a comprehensive hypothesis can be formed.

For this compound, docking studies would first predict its preferred binding orientation within a target's active site. For instance, in a protein kinase, the 2-amino group of the thiazole ring is often predicted to form crucial hydrogen bonds with the hinge region backbone, a common binding motif for kinase inhibitors. biointerfaceresearch.com The bromophenol moiety would be positioned to interact with other regions of the active site.

In Vitro Biological Evaluation and Mechanistic Investigations

Enzyme Inhibition Studies

The capacity of a compound to inhibit specific enzymes is a cornerstone of drug discovery, offering pathways to treat a multitude of diseases. The following sections detail the inhibitory activities of aminothiazole and bromophenol derivatives against several key enzyme targets.

Cholinesterase Inhibition (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. Research into various thiazole (B1198619) derivatives has revealed their potential as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

While direct inhibitory data for 2-(2-aminothiazol-5-yl)-5-bromophenol is not available, numerous studies on analogous compounds demonstrate that the 2-aminothiazole (B372263) scaffold is a promising feature for cholinesterase inhibition. For instance, a series of 2-amino-5-nitrothiazole (B118965) derived semicarbazones were synthesized and evaluated for their in vitro cholinesterase inhibitory activity. Among them, compound 21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) emerged as a potent AChE inhibitor with an IC50 value of 0.264 µM, nearly equivalent to the standard drug tacrine. Another compound from the same series, 17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide), was identified as a potent BChE inhibitor with an IC50 value of 0.024 µM nih.gov.

Furthermore, a study on 2-phenylthiazole (B155284) derivatives showed that [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone exhibited significant inhibition against both AChE and BChE, with IC50 values of 8.86 µM and 1.03 µM, respectively mdpi.com. These findings suggest that modifications on the 2-aminothiazole core can lead to potent and selective cholinesterase inhibitors. The presence of a bromophenol moiety in the target compound could further influence its inhibitory profile, though specific data is lacking.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | AChE | 0.264 | nih.gov |

| 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide | BChE | 0.024 | nih.gov |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | AChE | 8.86 | mdpi.com |

| [2-(4-Benzyloxyphenyl)-thiazol-4-yl]-(3,5-dimethylpiperidin-1-yl)-methanone | BChE | 1.03 | mdpi.com |

Carbonic Anhydrase (hCA I, II) Isozyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Studies on bromophenol and thiazole derivatives have indicated their potential as carbonic anhydrase inhibitors.

A series of bromophenol derivatives were investigated for their inhibitory effects on four human carbonic anhydrase (hCA) isozymes: I, II, IV, and VI. While specific data for this compound is absent, these studies demonstrated that bromophenols can be promising carbonic anhydrase inhibitors mdpi.comasianpubs.org. For example, a study on aminophenol compounds and their N-acetylated derivatives showed inhibition of both hCA I and hCA II in the micromolar range, although they were less potent than the standard inhibitor acetazolamide (B1664987) nih.gov.

Another study focusing on aminomethyl and alkoxymethyl derivatives of 2-aminothiazole reported significant inhibition of hCA I and II, with Ki values in the nanomolar range (58–157 nM for hCA I and 81–215 nM for hCA II) nih.gov. This highlights the potential of the 2-aminothiazole moiety to contribute to potent carbonic anhydrase inhibition. The combination of a bromophenol and a 2-aminothiazole structure in the target compound suggests it could exhibit inhibitory activity against these enzymes, a hypothesis that warrants experimental verification.

| Compound Class | Target Enzyme | Inhibition Range (Ki) | Reference |

| Aminomethyl/alkoxymethyl derivatives of 2-aminothiazole | hCA I | 58–157 nM | nih.gov |

| Aminomethyl/alkoxymethyl derivatives of 2-aminothiazole | hCA II | 81–215 nM | nih.gov |

Lipoxygenase (e.g., 5-LOX) Inhibition and Associated Mechanisms

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Inhibition of 5-lipoxygenase (5-LOX) is a key strategy for developing anti-inflammatory drugs. The 2-aminothiazole scaffold has been identified as a valuable pharmacophore in the design of 5-LOX inhibitors.

A study on 2-aminothiazole-featured pirinixic acid derivatives identified them as potent dual inhibitors of 5-LOX and microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). One of the lead compounds, 16 (2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid), exhibited an IC50 value of 0.3 µM against 5-LOX mdpi.com. Mechanistic studies on another class of aminothiazole-based 5-LOX inhibitors revealed that they act as a novel type of inhibitor with unique characteristics bohrium.com. Furthermore, a series of organosilicon-containing thiazole derivatives were evaluated for their lipoxygenase inhibitory properties, with some compounds showing significant activity asianpubs.org.

These findings strongly suggest that the 2-aminothiazole moiety present in this compound could confer 5-LOX inhibitory activity. The specific substitution pattern, including the 5-bromophenol group, would likely modulate this activity.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 2-[(4-chloro-6-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}pyrimidin-2-yl)sulfanyl]octanoic acid | 5-LOX | 0.3 | mdpi.com |

Other Enzyme Targets and Their Inhibition Profiles (e.g., DNA gyrase, DHFR, NADPH enzyme, α-glycosidase)

The versatility of the 2-aminothiazole scaffold extends to a range of other enzymatic targets, suggesting a broad potential for therapeutic applications.

DNA Gyrase: This bacterial enzyme is a crucial target for antibiotics. A series of 2-aminobenzothiazole-based compounds have been developed as DNA gyrase B inhibitors with potent activity against ESKAPE pathogens mdpi.com. The minimum inhibitory concentration (MIC) for some of these compounds was found to be less than 0.03 µg/mL for most Gram-positive strains mdpi.com.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. A class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton has been synthesized. One compound from this series was found to be 2.7 times more active than methotrexate, a standard DHFR inhibitor, with an IC50 of 0.08 µM nih.gov.

NADPH Oxidase: This enzyme is involved in the production of reactive oxygen species (ROS). The antioxidant properties of 2-aminothiazole derivatives have been investigated, suggesting their potential to modulate NADPH oxidase activity. Studies have shown that some 2-aminothiazole derivatives exhibit significant antioxidant properties by scavenging free radicals asianpubs.orgbohrium.com.

α-Glucosidase: Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes. Several studies have explored thiazole derivatives as α-glucosidase inhibitors. A series of novel thiazolidine-2,4-dione and rhodanine (B49660) derivatives demonstrated potent inhibitory activity, with some compounds having IC50 values in the low micromolar range (5.44 ± 0.13 to 50.45 ± 0.39 µM), significantly more potent than the standard drug acarbose (B1664774) sciplatform.com.

These findings indicate that this compound, by virtue of its 2-aminothiazole core, may possess inhibitory activity against one or more of these diverse enzyme targets.

| Compound Class/Derivative | Target Enzyme | Activity/IC50 | Reference |

| 2-Aminobenzothiazole derivatives | DNA Gyrase B | MIC < 0.03 µg/mL (Gram-positive) | mdpi.com |

| 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivative | DHFR | 0.08 µM | nih.gov |

| Thiazolidine-2,4-dione/rhodanine derivatives | α-Glucosidase | 5.44 - 50.45 µM | sciplatform.com |

DNA/RNA Interaction Studies

The interaction of small molecules with DNA and RNA can lead to the modulation of genetic processes and is a key mechanism for many anticancer and antimicrobial drugs.

DNA Binding Properties (e.g., via UV-Vis, Fluorescence Spectroscopy)

While direct DNA binding studies for this compound have not been reported, research on related benzothiazole (B30560) and aminothiazole derivatives suggests that such interactions are plausible. These interactions are often investigated using spectroscopic techniques like UV-Vis and fluorescence spectroscopy.

UV-Vis spectroscopy can reveal interactions between a compound and DNA through changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), and shifts in the wavelength of maximum absorption (red or blue shifts). These changes can indicate binding modes like intercalation or groove binding mdpi.comresearchgate.net. For instance, the binding of various dyes to DNA has been characterized by observing such spectral changes researchgate.net.

Fluorescence spectroscopy is another powerful tool to study DNA binding. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide or DAPI can also elucidate the binding mode. For example, the displacement of these dyes from DNA by a test compound suggests an intercalative or groove-binding interaction, respectively researchgate.net. Studies on 2-aminothiazole-flavonoid hybrid derivatives have utilized fluorescence spectroscopy to investigate their binding to the Tau protein, a method that is also applicable to DNA interaction studies nih.gov.

Given that benzothiazole derivatives have been shown to act as DNA minor groove-binding agents and topoisomerase IIα inhibitors, it is conceivable that this compound could also interact with DNA. The planar aromatic system of the thiazole and bromophenol rings could facilitate such interactions.

DNA Cleavage Activity

No studies detailing the DNA cleavage activity of this compound were found. Research on other novel thiazole-based derivatives has shown that this class of compounds can exhibit DNA cleavage capabilities, often enhanced by photo-irradiation, but specific results for the requested compound are not available. nih.govmdpi.comresearchgate.net

Receptor Binding Affinity and Selectivity Profiling

There is no available data on the receptor binding affinity and selectivity profile of this compound. Studies on other 2-aminothiazole derivatives have identified them as high-affinity ligands for targets such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), but the binding properties of this specific bromophenol-substituted aminothiazole have not been reported. nih.gov

Molecular Target Identification and Validation

Specific molecular targets for this compound have not been identified or validated in the available literature. While computational and in silico methods are often used to predict targets for novel scaffolds like thiazolidinones, no such study has been published for this compound. nih.gov

Structure-Activity Relationship (SAR) Studies through Systematic Derivatization

No structure-activity relationship (SAR) studies involving the systematic derivatization of this compound have been published. SAR studies are crucial for optimizing the potency and selectivity of a lead compound, and while they exist for other 2-aminothiazole series, they are absent for this particular molecule. researchgate.netacademie-sciences.frnih.gov

Investigation of Antioxidant Activity and Related Biochemical Pathways

The antioxidant activity of this compound has not been specifically evaluated. Both bromophenols and 2-aminothiazole derivatives have been investigated independently as potential antioxidants. nih.govnih.govexcli.denih.govmdpi.commdpi.com Natural bromophenols are known for their antioxidant effects, and various synthetic 2-aminothiazole compounds have shown radical scavenging capabilities. nih.govexcli.de However, without direct experimental data, the antioxidant potential and any involvement in related biochemical pathways for this compound remain unknown.

Future Research Trajectories and Potential Academic Applications

Development as Molecular Probes for Biological Systems

The inherent structural features of 2-(2-Aminothiazol-5-yl)-5-bromophenol make it an intriguing candidate for development into a molecular probe. The thiazole (B1198619) nucleus is a component of various fluorescent molecules, and modifications to the aminothiazole-phenol structure could yield probes for detecting specific biological analytes. mdpi.com Future research could focus on conjugating this core structure with fluorophores or other reporter groups.

One potential avenue involves the development of boronate-based probes. By modifying the phenolic hydroxyl group with a boronic acid or ester, the molecule could be engineered to detect reactive oxygen species (ROS) like peroxynitrite and hypochlorite, which are implicated in various inflammatory conditions. mdpi.com Upon reaction with a specific ROS, the boronate group would be cleaved, releasing the parent phenol (B47542) and generating a fluorescent signal, allowing for the detection and imaging of these species in biological systems. mdpi.com Further structural modifications could enhance properties such as cell permeability, target specificity, and the photophysical characteristics of the probe. mdpi.com

Table 1: Potential Molecular Probe Applications

| Probe Type | Target Analyte | Potential Mechanism |

| Boronate-Ester Derivative | Peroxynitrite (ONOO⁻), Hypochlorite (HOCl) | Oxidative cleavage of the boronate group, leading to the release of the fluorescent phenol. mdpi.com |

| Metal-Chelating Probe | Specific Metal Ions (e.g., Zn²⁺, Cu²⁺) | The aminothiazole and phenol moieties could be tailored to act as a chelating site, with fluorescence modulation upon ion binding. |

| Phosphoprotein Sensor | Phosphorylated Peptides/Proteins | Integration of a phosphate-binding tag (like a dizinc(II) complex) could enable fluorescence resonance energy transfer (FRET) upon binding to phosphoproteins. |

Exploration of Novel Mechanistic Pathways and Target Identification in Complex Biological Systems

Given the broad bioactivity of the 2-aminothiazole (B372263) scaffold, a critical research trajectory for this compound is the elucidation of its mechanism of action and the identification of its molecular targets. mdpi.com Derivatives of 2-aminothiazole have demonstrated activity against a wide range of biological targets, including enzymes like kinases, cyclooxygenases (COX-1/COX-2), and lipoxygenases (LOX), as well as various cellular receptors. nih.govmdpi.com

Initial investigations would involve broad-spectrum screening against panels of known drug targets. For instance, based on the activities of similar thiazolidinone derivatives, cyclooxygenase enzymes (COX-1 and COX-2) represent plausible targets. mdpi.comnih.gov In silico docking studies could be employed as a preliminary step to predict the binding affinity of this compound to the active sites of these enzymes. nih.gov Subsequent in vitro enzymatic assays would be necessary to validate these computational predictions and quantify the inhibitory potency (e.g., IC₅₀ values). nih.gov

Should the compound exhibit significant activity, further studies could explore its effects on downstream signaling pathways and its selectivity profile against other related enzymes to build a comprehensive understanding of its biological function. mdpi.com

Table 2: Potential Biological Targets for 2-Aminothiazole Scaffolds

| Target Class | Specific Examples | Associated Biological Activity |

| Kinases | Bcr-Abl, Hec1/Nek2, Aurora Kinases | Anticancer nih.govmdpi.com |

| Cyclooxygenases | COX-1, COX-2 | Anti-inflammatory mdpi.com |

| Dihydrofolate Reductase (DHFR) | DHFR | Anticancer |

| Various Bacterial Enzymes | ecKAS III | Antibacterial nih.gov |

Advancements in Green Chemistry Applications for Synthesis of Analogues

The synthesis of this compound and its analogues presents an opportunity to apply and advance the principles of green chemistry. Traditional synthetic routes for thiazoles often involve hazardous reagents and solvents. mdpi.com Modern, environmentally benign approaches aim to reduce waste, improve energy efficiency, and utilize less toxic materials.

Future research could focus on adapting established green protocols for the synthesis of this compound. For example, the Hantzsch thiazole synthesis, a common method involving the reaction of an α-haloketone with a thioamide, can be optimized using greener conditions. researchgate.net This includes the use of solvent-free sonication, which can accelerate reaction rates and increase yields, or the use of recyclable catalysts and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.net One-pot synthesis protocols, where reactants are subjected to successive chemical reactions in a single reactor, further enhance the efficiency and sustainability of the process by minimizing purification steps. researchgate.net

Table 3: Comparison of Synthetic Methods for Thiazole Derivatives

| Method | Conditions | Advantages |

| Conventional Hantzsch Synthesis | Reflux in solvents like ethanol (B145695) or DMF. | Well-established and versatile. researchgate.net |

| Microwave-Assisted Synthesis | Microwave irradiation in solvents or solvent-free. | Rapid reaction times, often higher yields. nih.gov |

| Solvent-Free Sonication | Use of ultrasonic irradiation without a solvent. | Faster reaction rates, high yields, mild conditions. researchgate.net |

| Catalyst-Free Synthesis | Reaction at room temperature in solvents like THF. | Avoids catalyst toxicity and cost, simple procedure. researchgate.net |

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming modern drug discovery and can be pivotal in exploring the therapeutic potential of the this compound scaffold. nih.gov These computational tools can be used to design novel analogues with optimized properties and to predict their biological activities, thereby accelerating the development cycle. researchgate.net

Furthermore, ML algorithms can build quantitative structure-activity relationship (QSAR) models. By training on a dataset of synthesized analogues and their experimentally determined activities, these models can predict the bioactivity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govresearchgate.net This in silico screening process significantly reduces the time and resources required for identifying lead compounds. nih.govnih.gov

Table 4: AI/ML Applications in Compound Design

| AI/ML Technique | Application | Objective |

| Deep Neural Networks (DNN) | QSAR Modeling | Predict biological activity and physicochemical properties of new analogues. researchgate.net |

| Generative Models (e.g., VAE, RNN) | De Novo Drug Design | Generate novel molecules with desired characteristics based on the core scaffold. nih.govacm.org |

| Active Learning Frameworks | Reaction Optimization | Predict optimal reaction conditions to improve synthesis yields and purity. nih.gov |

| Molecular Docking & Simulation | Target Identification | Predict binding modes and affinities of analogues to biological targets. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.